

physicochemical properties of 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

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Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride

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An In-Depth Technical Guide to the Physicochemical Properties of **3-(2-Methoxyphenoxy)propan-1-amine Hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride** (CAS No: 1366407-75-1). Intended for researchers, chemists, and drug development professionals, this document delves into the compound's structural characteristics, thermal properties, solubility, and spectroscopic profile. By synthesizing available data with established analytical principles, this guide explains the causality behind experimental choices and provides detailed, field-proven protocols for characterization. The structural similarity of the core scaffold to known norepinephrine transporter (NET) inhibitors highlights its significance as a valuable building block in medicinal chemistry and neuroscience research.^{[1][2]} Every protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction & Molecular Overview

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a primary amine salt that has garnered interest within the scientific community, primarily as a synthetic intermediate for creating more complex organic molecules.^[1] Its structural framework, containing a methoxyphenoxy group linked to a propanamine chain, is a key feature in various biologically

active compounds.^[1] Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

Significance in Research and Development

The core structure of this compound is analogous to potent and selective inhibitors of the norepinephrine transporter (NET), such as Nisoxetine.^{[1][2]} The specific arrangement of the aromatic ring, the ether linkage, and the terminal amine aligns with the pharmacophore requirements for binding to monoamine transporters.^[1] This makes the molecule a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, with potential applications in treating conditions like depression or ADHD.^[1] Its hydrochloride form enhances both stability and aqueous solubility, facilitating its use in biological assays.^[1]

Chemical Identity and Nomenclature

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The key identifiers are summarized below.

Property	Value	Source
Compound Name	3-(2-Methoxyphenoxy)propan-1-amine hydrochloride	[1] [3]
CAS Number	1366407-75-1	[1] [3]
Molecular Formula	C ₁₀ H ₁₆ CINO ₂	[1]
Molecular Weight	217.69 g/mol	[1]
IUPAC Name	3-(2-methoxyphenoxy)propan-1-amine;hydrochloride	[1]
SMILES	COCl=CC=CC=C1OCCCNC1	[1]
InChI Key	JMXMLVJNABFTOE-UHFFFAOYSA-N	[1]
Free Base CAS	3245-88-3 (3-(2-Methoxyphenoxy)propan-1-amine)	[4] [5]
Free Base MW	181.23 g/mol	[4] [5]

Structural Elucidation

The molecular structure forms the basis for all its chemical and physical properties.

Caption: Chemical structure of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride**.

Core Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various environments, from storage to in-vivo applications.

Summary of Properties

The following table summarizes key physicochemical data, primarily for the free base form, as data for the hydrochloride salt is less prevalent in public literature.

Property	Value (Free Base unless specified)	Source	Rationale and Implications
Physical Form	Expected to be a crystalline solid (Hydrochloride salt)	[1]	The salt form promotes crystallinity, which improves handling, stability, and purity compared to the often-oily free base.
Boiling Point	284 °C	[4][5]	High boiling point indicates low volatility. The hydrochloride salt will likely decompose prior to boiling.
Density	1.040 g/cm ³	[4][5]	Standard density for a molecule of its size and composition.
pKa (Predicted)	9.60 ± 0.10	[4][5]	This value refers to the conjugate acid (the ammonium ion). It indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, charged form, which is critical for receptor interaction and solubility.

Melting Point	Data not available for the 2-methoxy isomer. The 3-methoxy isomer melts at 108-110 °C. [6]	The melting point is a key indicator of purity. The lack of available data necessitates experimental determination via DSC (see Protocol 4.1).
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Solubility Profile

Expertise & Experience: The conversion of the parent amine to its hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry.[\[1\]](#) The primary amine of the free base is relatively nonpolar and may exhibit limited aqueous solubility. By forming the salt with hydrochloric acid, the amine becomes a charged ammonium cation, which can readily form ion-dipole interactions with water molecules. This dramatically increases aqueous solubility, a critical requirement for preparing stock solutions for in-vitro assays and for potential parenteral formulations.

While quantitative data is not publicly available, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents like hexanes or diethyl ether.

Spectroscopic and Chromatographic Characterization

Trustworthiness: A multi-faceted analytical approach is essential for unequivocally confirming the identity, structure, and purity of the compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

- NMR Spectroscopy confirms the carbon-hydrogen framework and the connectivity of atoms.
- IR Spectroscopy identifies the functional groups present in the molecule.
- Mass Spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

- HPLC serves as the gold standard for assessing the purity of the compound.

Expected Spectroscopic Signatures

- ^1H NMR: The spectrum should show distinct signals for the aromatic protons (around 6.8-7.2 ppm), the methoxy group singlet (~3.8 ppm), two methylene groups adjacent to oxygen and nitrogen (O-CH₂ and N-CH₂), and a central methylene group (C-CH₂-C). The protons on the nitrogen-adjacent carbon will be deshielded.
- ^{13}C NMR: The spectrum will display 10 distinct carbon signals, including four aromatic CH signals, two aromatic quaternary carbons (one attached to the ether oxygen and one to the methoxy group), the methoxy carbon (~55 ppm), and three aliphatic carbons of the propyl chain.
- IR Spectroscopy: Key vibrational bands are expected for N-H stretching of the ammonium salt (broad band ~2400-3000 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹), and prominent C-O ether stretching (~1250 cm⁻¹).
- Mass Spectrometry (ESI+): The primary ion observed would be the molecular ion of the free base $[\text{M}+\text{H}]^+$ at m/z 182.2. Key fragmentation would likely involve the loss of the methoxyphenoxy group or cleavage along the propyl chain.

Experimental Protocols

The following protocols are presented as robust starting points for the characterization of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride**.

Protocol for Determination of Melting Point by DSC

Causality: Differential Scanning Calorimetry (DSC) is chosen over traditional melting point apparatus as it provides a more accurate and complete thermal profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. This data is a sensitive indicator of purity.

- **Sample Preparation:** Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
- Data Analysis: The melting point is determined as the peak temperature of the endothermic event corresponding to melting. The sharpness of the peak is indicative of the sample's purity.

Protocol for Purity Assessment by HPLC

Causality: A reverse-phase HPLC method is the industry standard for determining the purity of polar organic compounds like amine salts. A C18 column provides excellent retention and separation based on hydrophobicity. The use of a buffer (e.g., TFA or ammonium formate) in the mobile phase is critical to ensure consistent protonation of the amine and sharp, symmetrical peak shapes.



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Caption: Standard workflow for HPLC purity analysis.

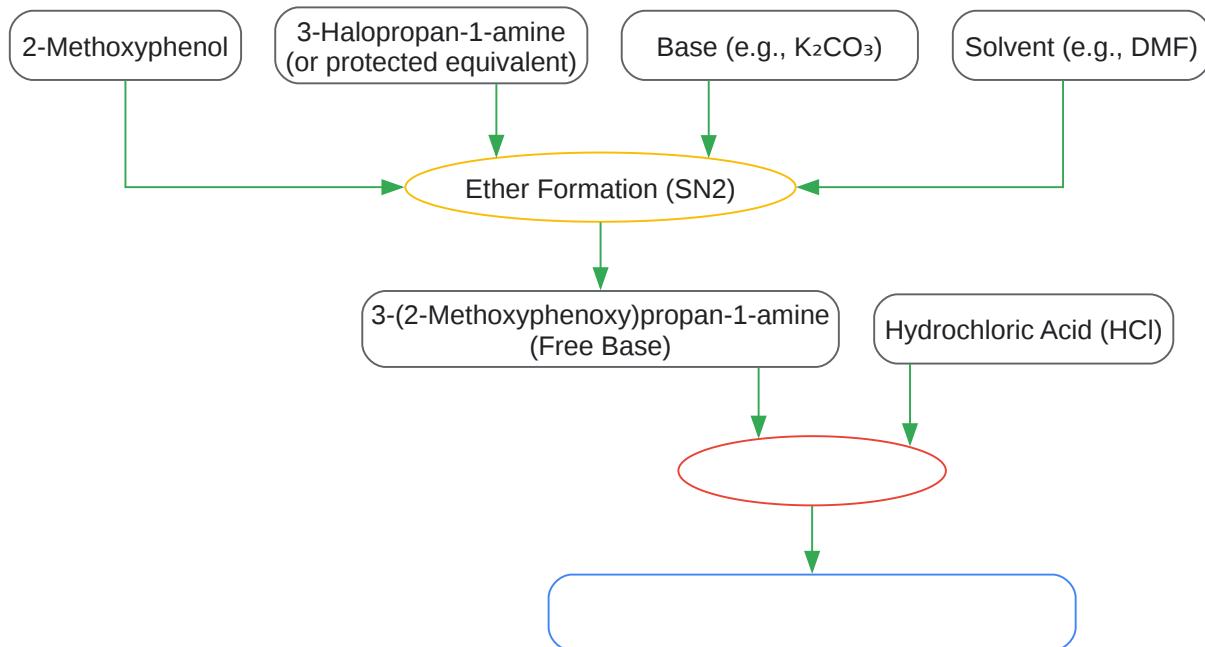
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

- Sample Preparation:
 - Prepare a diluent of 50:50 Water:Acetonitrile.
 - Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 1.0 mg/mL.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 275 nm (based on the absorbance of the methoxyphenoxy chromophore).
 - Injection Volume: 10 µL.
 - Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-22 min: 5% B (re-equilibration)
- Data Analysis: Purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Synthesis and Chemical Stability

Overview of a Typical Synthetic Route

The synthesis of **3-(2-Methoxyphenoxy)propan-1-amine hydrochloride** is typically achieved via a multi-step process that is logical and employs common organic transformations.[\[1\]](#)



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Caption: Generalized synthetic pathway for the target compound.

- Ether Formation: The synthesis begins with a Williamson ether synthesis. 2-methoxyphenol is deprotonated by a base (like potassium carbonate) to form the phenoxide, which then acts as a nucleophile, attacking an electrophilic 3-carbon synthon (e.g., 3-bromopropan-1-amine or a protected version thereof) to form the ether linkage.[\[1\]](#)
- Amine Deprotection (if necessary): If a protecting group (like Boc) was used on the amine, it is removed in this step.
- Salt Formation: The resulting free base is dissolved in a suitable solvent (like diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the final

hydrochloride salt, which can then be isolated by filtration.[1]

Chemical Stability and Storage

The hydrochloride salt is expected to be a stable, crystalline solid. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated (2-8°C).[4][5] The primary amine can be susceptible to oxidation over time, and the solid can be hygroscopic.

Conclusion

3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a compound of significant interest due to its structural relevance in medicinal chemistry. This guide has detailed its core physicochemical properties, providing both a theoretical framework and practical, robust protocols for its analysis. The predicted pKa of 9.60, its enhanced solubility as a hydrochloride salt, and its characteristic spectroscopic signatures are key parameters for any researcher utilizing this molecule. The provided methodologies for DSC, HPLC, and spectroscopic analysis establish a foundation for ensuring the quality, identity, and purity of this important synthetic building block.

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